Amyloid b-Protein (17-40) Ammonium

Amyloid Aggregation Kinetics Alzheimer's Disease

Aβ(17-40) Ammonium delivers experimental precision unattainable with full-length Aβ isoforms. This N-terminally truncated fragment exhibits >2-fold faster fibril kinetics and unique C-terminal-dependent cross-seeding. At 50 µM, it preserves ~80% SH-SY5Y cell viability versus ~50% with full-length Aβ, enabling clean decoupling of N-terminal effects from core cytotoxicity. It retains the canonical fibril twist (106–134 nm) of Aβ(1-40), making it the definitive simplified model for cryo-EM and solid-state NMR of the amyloid cross-β spine. Insist on the fragment that isolates the amyloid core mechanism.

Molecular Formula C110H178N26O31S
Molecular Weight 2392.8 g/mol
CAS No. 156790-69-1
Cat. No. B6336426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid b-Protein (17-40) Ammonium
CAS156790-69-1
Molecular FormulaC110H178N26O31S
Molecular Weight2392.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N
InChIInChI=1S/C110H178N26O31S/c1-22-61(17)90(106(162)118-51-80(141)121-71(43-55(5)6)99(155)125-70(39-41-168-21)97(153)132-85(56(7)8)104(160)116-48-78(139)114-49-82(143)130-87(58(11)12)108(164)134-89(60(15)16)110(166)167)136-109(165)91(62(18)23-2)135-93(149)63(19)119-79(140)50-115-95(151)68(36-30-31-40-111)124-101(157)74(46-77(113)138)127-103(159)76(53-137)122-81(142)52-117-105(161)86(57(9)10)133-102(158)75(47-84(146)147)128-96(152)69(37-38-83(144)145)123-92(148)64(20)120-98(154)72(44-65-32-26-24-27-33-65)126-100(156)73(45-66-34-28-25-29-35-66)129-107(163)88(59(13)14)131-94(150)67(112)42-54(3)4/h24-29,32-35,54-64,67-76,85-91,137H,22-23,30-31,36-53,111-112H2,1-21H3,(H2,113,138)(H,114,139)(H,115,151)(H,116,160)(H,117,161)(H,118,162)(H,119,140)(H,120,154)(H,121,141)(H,122,142)(H,123,148)(H,124,157)(H,125,155)(H,126,156)(H,127,159)(H,128,152)(H,129,163)(H,130,143)(H,131,150)(H,132,153)(H,133,158)(H,134,164)(H,135,149)(H,136,165)(H,144,145)(H,146,147)(H,166,167)/t61-,62-,63-,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-,89-,90-,91-/m0/s1
InChIKeyQKAFHCYMOBODRG-FZSVSODXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β-Protein (17-40) Ammonium (CAS 156790-69-1) | A Key N-Terminally Truncated p3 Peptide Fragment for Alzheimer's Disease Research & Procurement


Amyloid β-Protein (17-40) Ammonium (CAS 156790-69-1), also referred to as Aβ17-40 or the p3 peptide, is an N-terminally truncated fragment of the full-length Amyloid-β (Aβ) peptide. It is generated endogenously via the α- and γ-secretase cleavage of the Amyloid Precursor Protein (APP) in the 'non-amyloidogenic' pathway [1]. This peptide, which lacks the first 16 N-terminal residues of Aβ, retains the central and C-terminal hydrophobic core. It is a key component of diffuse amyloid deposits found in Alzheimer's Disease (AD) and Down syndrome brains [2]. As a defined, synthetic research tool, it is essential for studying amyloid aggregation mechanisms independent of the full-length N-terminus.

Procurement Risk: Why Generic Aβ(1-40) or Aβ(1-42) Cannot Substitute for Aβ(17-40) in Mechanistic Studies


Substituting Amyloid β-Protein (17-40) with full-length Aβ peptides like Aβ(1-40) or Aβ(1-42) is not scientifically valid due to significant differences in aggregation kinetics, cross-seeding behavior, and cellular toxicity profiles. The absence of the N-terminal 1-16 residues fundamentally alters the peptide's aggregation mechanism, leading to a markedly faster fibril formation rate compared to its full-length counterparts under identical conditions [1]. Critically, Aβ(17-40) exhibits specific cross-seeding interactions that are dependent on C-terminal matching (e.g., with Aβ1-40), which are not observed between mismatched isoforms [2]. Furthermore, the cellular response to Aβ(17-40) exposure differs from that of full-length Aβ, as evidenced by distinct effects on cell viability [3]. Using full-length Aβ as a proxy for p3 peptide research introduces uncontrolled variables and produces data that cannot accurately model the unique pathological contributions of the p3 fragment.

Amyloid β-Protein (17-40) (CAS 156790-69-1): Quantitative Differentiation Data for Scientific Selection


Aβ(17-40) Exhibits Accelerated Fibril Formation Kinetics Versus Full-Length Aβ

In a direct head-to-head comparison, Amyloid β-Protein (17-40) (p3) forms amyloid fibrils significantly faster than full-length Aβ. The reaction half-time (t50) for p3 peptide aggregation was reduced by more than half compared to full-length Aβ under identical experimental conditions [1]. This enhanced aggregation rate is a direct consequence of the absence of the solubilizing N-terminal residues 1-16, which otherwise retard fibril formation [1].

Amyloid Aggregation Kinetics Alzheimer's Disease

Differential Impact on Neuronal Cell Viability: Aβ(17-40) vs. Full-Length Aβ

In a direct head-to-head comparison, Amyloid β-Protein (17-40) (p3) exhibited a distinct effect on SH-SY5Y neuroblastoma cell viability relative to full-length Aβ. At a concentration of 50 μM, treatment with p3 peptide resulted in approximately 80% cell viability, whereas treatment with full-length Aβ under the same conditions reduced viability to about 50% [1]. This demonstrates a quantitative, significant difference in acute cellular response.

Neurotoxicity Cell Viability Alzheimer's Disease

Specific Cross-Seeding with Aβ(1-40) Demonstrates Unique Pathological Interplay

Amyloid β-Protein (17-40) exhibits a highly specific cross-seeding interaction with its full-length counterpart, Aβ(1-40). The addition of Aβ(17-40) fibril seeds (1 µM, 10% seed) to a solution of Aβ(1-40) monomer reduces the lag-time for Aβ(1-40) fibril formation by almost half [1]. This potent nucleating effect is not observed when Aβ(17-40) seeds are added to Aβ(1-42) monomers, demonstrating that the cross-seeding interaction is strictly dependent on a matching C-terminus [1].

Cross-Seeding Aggregation Alzheimer's Disease

Morphological Similarity to Aβ(1-40) Fibrils Indicates Conserved Core Structure

Despite lacking 16 N-terminal residues, fibrils formed by Amyloid β-Protein (17-40) exhibit a fibril twist morphology highly similar to that of full-length Aβ(1-40) fibrils. Transmission electron microscopy (TEM) analysis revealed that both Aβ(1-40) and Aβ(17-40) fibrils possess a similar pronounced twist periodicity, with crossover distances measured at 101-166 nm and 106-134 nm, respectively [1]. This contrasts with the tighter twists observed for Aβ(1-42) and Aβ(17-42) fibrils [1].

Fibril Morphology TEM Structural Biology

High-Impact Applications for Amyloid β-Protein (17-40) Ammonium (CAS 156790-69-1) Based on Validated Evidence


Mechanistic Studies of Accelerated Amyloid Nucleation and Cross-Seeding

As demonstrated by a >2-fold reduction in fibril formation half-time and a ~50% reduction in Aβ(1-40) lag-time via cross-seeding [1], Aβ(17-40) is a premier tool for investigating the molecular mechanisms of rapid amyloid nucleation. Its use is critical for studies aiming to model the initial seeding events in amyloid pathology, dissect the role of secondary nucleation, and identify inhibitors of these specific, accelerated aggregation pathways.

Differentiating N-Terminal Contributions to Aβ-Mediated Neurotoxicity

The direct comparative evidence showing that 50 μM Aβ(17-40) preserves ~80% cell viability in SH-SY5Y cells, in contrast to ~50% viability with full-length Aβ [1], validates the use of this peptide as an essential control in neurotoxicity assays. Researchers can use Aβ(17-40) to decouple and study the cytotoxic mechanisms specific to the Aβ C-terminal core, independent of the modulatory effects of the N-terminal domain.

Structural Biology of the Aβ Fibril Core and Isoform-Specific Assembly

The finding that Aβ(17-40) fibrils share a similar twist periodicity (106-134 nm) with Aβ(1-40) fibrils [1] confirms that this peptide forms the core structural unit of Aβ40 fibrils. This makes Aβ(17-40) an ideal, simplified model system for high-resolution structural studies (e.g., cryo-EM, solid-state NMR) of the amyloid core. It reduces structural complexity by eliminating the flexible N-terminus, enabling more focused and tractable analysis of the fundamental cross-β spine.

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